molecular formula C13H8N4O8 B11961602 2-(2,4,6-Trinitroanilino)benzoic acid CAS No. 7221-21-8

2-(2,4,6-Trinitroanilino)benzoic acid

Cat. No.: B11961602
CAS No.: 7221-21-8
M. Wt: 348.22 g/mol
InChI Key: WGTKBFIDYWKWJS-UHFFFAOYSA-N
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Description

2-(2,4,6-Trinitroanilino)benzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a 2,4,6-trinitroanilino group. It is synthesized via a condensation reaction between 2,4,6-trinitrophenyl chloride (picryl chloride) and aminobenzoic acid derivatives. Optimal synthesis conditions, as reported in studies, involve a 1:1 molar ratio of reactants in 50% ethanol aqueous solution at 70°C for 5 hours, achieving yields up to 94% and purity of 98.9% .

Properties

CAS No.

7221-21-8

Molecular Formula

C13H8N4O8

Molecular Weight

348.22 g/mol

IUPAC Name

2-(2,4,6-trinitroanilino)benzoic acid

InChI

InChI=1S/C13H8N4O8/c18-13(19)8-3-1-2-4-9(8)14-12-10(16(22)23)5-7(15(20)21)6-11(12)17(24)25/h1-6,14H,(H,18,19)

InChI Key

WGTKBFIDYWKWJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,4,6-Trinitroanilino)benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the oxidation of 2,4,6-trinitrotoluene (TNT) using strong oxidizing agents such as nitric acid and chlorate or dichromate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the complete nitration of the benzene ring.

Chemical Reactions Analysis

2-(2,4,6-Trinitroanilino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, chlorate, dichromate, and tin. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4,6-Trinitroanilino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trinitroanilino)benzoic acid involves the release of energy through the rapid decomposition of its nitro groups. This decomposition can be initiated by heat, shock, or friction, leading to the formation of highly reactive intermediates and the release of gases such as nitrogen and carbon dioxide. The molecular targets and pathways involved in its explosive behavior are primarily related to the breaking of chemical bonds within the nitro groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties :

  • Spectroscopic Characterization: IR and NMR analyses confirm the presence of nitro (NO₂), carboxyl (COOH), and aromatic groups. Elemental analysis validates the molecular formula (C₁₃H₈N₄O₈) .
  • Thermal Stability : Differential thermal analysis (DTA) reveals decomposition temperatures of 344.99°C for the parent compound. Its metal salts, such as lead and copper salts, exhibit lower thermal stability (lead salt: 270.82°C and 322.98°C; copper salt: 282.25°C and 331.91°C) .
  • Sensitivity : The lead and copper salts demonstrate high friction sensitivity (100% and 72%, respectively) and impact sensitivity (H₅₀ values of 15.2 cm and 28.2 cm) .
Structural Analogs and Positional Isomers

a. 4-(2,4,6-Trinitroanilino)benzoic Acid (TABA)

  • Synthesis: Synthesized similarly via picryl chloride and p-aminobenzoic acid. Its metal salts (Co, Cu, Ni, Fe) are extensively studied as energetic ballistic modifiers .
  • Functional Differences: Unlike 2-(2,4,6-trinitroanilino)benzoic acid, TABA’s para-substitution enhances steric accessibility for metal coordination, improving propellant compatibility .

b. Other Nitroanilino Derivatives

  • m-(2,4,6-Trinitroanilino)-benzoniitrile and 2-(2',4',6'-Trinitroanilino)-ethanol (): These compounds exhibit higher molecular rigidity due to nitrile or hydroxyl groups, reducing their solubility in polar solvents compared to benzoic acid derivatives.

Table 1: Structural Comparison of Nitroanilino Benzoic Acid Derivatives

Compound Substituent Position Functional Group Key Applications Reference
This compound Ortho COOH Energetic materials research
4-(2,4,6-Trinitroanilino)benzoic acid (TABA) Para COOH Propellant modifiers
m-(2,4,6-Trinitroanilino)-benzoniitrile Meta CN Explosive intermediates
Metal Salts and Energetic Performance

a. TABA Metal Salts

  • Burning Rate Enhancement : Co, Cu, and Fe salts of TABA increase the burning rate of AP-HTPB (ammonium perchlorate-hydroxyl-terminated polybutadiene) composite propellants by 15–25% compared to unmodified propellants .
  • Mechanism : Metal ions act as catalysts, lowering activation energy for decomposition reactions .

b. Comparison with 2-Benzoylbenzoic Acid Derivatives

  • Binding Affinity: Derivatives like 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (-8.2 and -8.5 kcal/mol, respectively) compared to nitroanilino analogs, suggesting weaker receptor interactions .

Table 2: Thermal and Sensitivity Data

Compound Decomposition Temp. (°C) Friction Sensitivity (%) Impact Sensitivity (H₅₀, cm)
This compound 344.99 N/A N/A
TABA Lead Salt 270.82, 322.98 100 15.2
TABA Copper Salt 282.25, 331.91 72 28.2
2-(4-Methylbenzoyl)benzoic acid N/A N/A N/A

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